molecular formula C14H9BrN2O2 B2929444 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione CAS No. 633312-49-9

2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione

Cat. No.: B2929444
CAS No.: 633312-49-9
M. Wt: 317.142
InChI Key: IYAPUAGSQBZYRT-UHFFFAOYSA-N
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Description

2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a pyridine ring bearing a bromomethyl group at the 5-position. This structure combines the electron-deficient nature of the isoindoline-1,3-dione moiety with the reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for cross-coupling chemistry.

The bromomethyl group enhances its utility in further functionalization, such as forming bioconjugates or metal-organic frameworks.

Properties

IUPAC Name

2-[5-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-7-9-5-6-12(16-8-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAPUAGSQBZYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, also known as 5-Bromomethyl-2-phthalimido-pyridine, is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site. The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆ G ). The interaction with the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of the compound were predicted in silico. , suggesting it has sufficient bioavailability to exert its effects in a living organism.

Result of Action

Biological Activity

2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₄H₉BrN₂O₂
  • Molecular Weight : 317.14 g/mol
  • CAS Number : 83592-42-1

Research indicates that compounds similar to this compound often interact with biological macromolecules, such as proteins and enzymes. For instance, studies have shown that related isoindoline derivatives can bind to serum albumin, affecting their pharmacokinetics and bioavailability. The binding interactions often involve static quenching mechanisms, where the compound stabilizes its complex with the protein, leading to altered fluorescence properties .

Antidiabetic Potential

Recent studies have explored the hypoglycemic effects of isoindoline derivatives. For example, a derivative with a similar structure demonstrated significant binding affinity to bovine serum albumin (BSA), which correlated with its hypoglycemic activity. The interaction was characterized by a decrease in binding constants at elevated temperatures, indicating potential therapeutic applications in diabetes management .

Anticancer Activity

Compounds in this class have also shown promise as anticancer agents. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For instance, structural modifications in the isoindoline framework can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Case Studies

  • Binding Studies : A study on a structurally similar compound revealed that it effectively quenched BSA fluorescence, indicating strong binding affinity. The study measured binding constants at different temperatures and assessed the thermodynamic parameters of the interaction .
  • Sirtuin Inhibition : Related compounds have been investigated for their ability to inhibit sirtuins—proteins involved in cellular regulation and metabolism. Specific isoindoline derivatives exhibited selective inhibition towards SIRT2, suggesting potential applications in neuroprotection and metabolic disorders .

Data Table: Biological Activities of Isoindoline Derivatives

Compound NameActivity TypeBinding AffinityReference
5eHypoglycemicK_sv = 1.36 × 10^4
Isoindoline AAnticancerIC₅₀ = 1.45 μM
Isoindoline BSIRT2 InhibitorIC₅₀ = 0.17 μM

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • Bromomethyl groups (as in the target compound) are prevalent in halogen bonding and cross-coupling applications .
  • Pyridine rings (e.g., 2l) enhance solubility and metal-coordination capabilities, which are advantageous in catalysis .
  • Bulky substituents like dioxopiperidinyl (in ) or thiazole-acryloyl groups () are linked to biological activity .

Synthetic Yields :

  • Yields for isoindoline-1,3-dione derivatives vary widely (34–92%), depending on steric and electronic effects. For example, 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (2l) is synthesized in 67–92% yield, whereas bulky analogs like 7h () show lower yields (34%) due to increased steric hindrance .

Physical Properties :

  • Melting points correlate with crystallinity: Compounds with flexible chains (e.g., 7g in ) are oils, while aromatic derivatives (e.g., 2n) are solids with higher melting points (78–142°C) .

Applications :

  • Drug Discovery : Bromomethyl and dioxopiperidinyl derivatives are explored for enzyme inhibition and anticancer activity .
  • Materials Science : Halogenated analogs (e.g., 2n) are used in crystal engineering for their π-stacking and halogen-bonding capabilities .

Q & A

Q. What are the optimal synthetic routes for 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, and how can intermediates be characterized?

  • Methodological Answer: The synthesis typically involves bromination and coupling reactions. For example, analogous compounds like 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione ( ) use brominated pyridine precursors. Key intermediates, such as 3-acetyl-5-bromopyridine (CAS 38940-62-4), can be synthesized via electrophilic substitution and purified via column chromatography (). Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups (e.g., bromomethyl and isoindoline-dione moieties). Monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques are critical for verifying the purity and stability of this compound under experimental conditions?

  • Methodological Answer: Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and elemental analysis. Stability studies under varying pH, temperature, and light exposure should be conducted using accelerated degradation protocols. For example, UV-Vis spectroscopy can track decomposition products, while differential scanning calorimetry (DSC) evaluates thermal stability. Store the compound in amber vials at –20°C under inert gas to prevent bromine displacement or hydrolysis () .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or receptor interaction?

  • Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., kinases or proteases) to measure IC₅₀ values. For receptor studies, employ surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity. A control experiment with a non-brominated analog (e.g., 2-(pyridin-2-yl)isoindoline-1,3-dione) isolates the bromomethyl group’s contribution. Theoretical frameworks, such as molecular docking (AutoDock Vina), should guide hypothesis testing by predicting binding modes ( ) .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar bromopyridine derivatives?

  • Methodological Answer: Perform comparative DFT calculations (Gaussian 16) to model electronic effects of the isoindoline-dione vs. piperidine substituents ( ). Experimentally, conduct Hammett plots to correlate substituent electronic parameters (σ) with reaction rates (e.g., SN2 displacement of bromine). Use X-ray crystallography to compare steric environments and identify steric hindrance differences ( ) .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

  • Methodological Answer: Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL; ). Assess biodegradability via OECD 301F (manometric respirometry), and measure bioaccumulation potential using octanol-water partition coefficients (logP). Ecotoxicity testing includes acute Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays. Pair these with LC-MS/MS to detect transformation products in simulated environmental matrices .

Q. What methodologies integrate this compound into a broader theoretical framework for drug discovery or chemical biology?

  • Methodological Answer: Link the compound to a conceptual framework like "fragment-based drug design" (FBDD). Use SPR or ITC to screen fragment libraries for synergistic binding with the bromomethyl-pyridine core. For chemical biology, employ click chemistry (CuAAC) to conjugate the bromine site with fluorescent probes (e.g., BODIPY) for cellular imaging. Validate hypotheses using CRISPR-engineered cell lines lacking target receptors ( ) .

Experimental Design Considerations

Q. How should researchers optimize reaction conditions to minimize byproducts during bromomethyl functionalization?

  • Methodological Answer: Use Design of Experiments (DoE) software (e.g., MODDE) to test variables: temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.1–2.0 eq. NBS). Monitor byproduct formation via LC-MS and optimize for maximum yield using response surface methodology (RSM). Include a radical scavenger (e.g., BHT) to suppress unintended radical pathways () .

Q. What statistical models are appropriate for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer: Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (Random Forest in Python/scikit-learn) to identify predictors of toxicity from molecular descriptors ( ) .

Safety and Compliance

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Bromomethyl groups are alkylating agents; avoid inhalation or skin contact. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation (). Waste disposal must comply with halogenated waste protocols (neutralization with NaHCO₃ before incineration) .

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